N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-19(16-6-2-1-3-7-16)10-11-22(27)24-17-12-23-25(13-17)14-18-15-28-20-8-4-5-9-21(20)29-18/h1-9,12-13,18H,10-11,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDZGUXGZUMDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Bond Disconnections
- Disconnection A : C–N bond between benzodioxin methyl and pyrazole (via nucleophilic substitution)
- Disconnection B : Amide bond between pyrazole and butanamide (via coupling reagents)
- Disconnection C : Ketone formation in butanamide (via Claisen condensation)
Preparation Methods
Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
Route 1: Catechol Derivative Alkylation
Catechol + 1,2-dibromoethane → 1,4-benzodioxane (H2SO4, 110°C, 8 h)
↓ (NBS, AIBN, CCl4)
2-Bromomethyl-1,4-benzodioxane → 2-Chloromethyl-1,4-benzodioxane (NaCl, DMF, 60°C)
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzodioxane formation | H2SO4, 110°C | 78 | 95.2 |
| Bromination | NBS, AIBN, CCl4, reflux | 65 | 91.8 |
| Chlorination | NaCl, DMF, 60°C, 6 h | 88 | 98.1 |
Preparation of 1H-Pyrazol-4-amine Intermediate
Method A: Cyclocondensation of Hydrazine with 1,3-Diketones
Ethyl acetoacetate + phenylhydrazine → 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
↓ (HNO3, AcOH, 0°C)
4-Nitro derivative → 4-Amino-1H-pyrazole (H2, Pd/C, EtOH)
Optimized Conditions :
- Nitration: 0°C, 2 h (yield: 72%)
- Reduction: 45 psi H2, 25°C, 3 h (yield: 89%)
Coupling of Benzodioxin and Pyrazole Moieties
Protocol :
2-Chloromethyl-1,4-benzodioxane + 4-Amino-1H-pyrazole →
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine
Reaction Parameters :
| Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80°C | 12 h | 65 |
| DIPEA | ACN | 60°C | 8 h | 78 |
| DBU | THF | 40°C | 24 h | 71 |
Critical observation: DIPEA in ACN gave optimal selectivity (≤3% bis-alkylation byproducts)
Synthesis of 4-Oxo-4-phenylbutanoyl Chloride
Stepwise Approach :
- Claisen condensation: Acetophenone + ethyl acetate → ethyl 3-oxo-3-phenylpropanoate (NaOEt, EtOH)
- Hydrolysis: → 4-Oxo-4-phenylbutanoic acid (HCl, H2O, reflux)
- Chlorination: → Acid chloride (SOCl2, 0°C → RT)
Yield Optimization :
- Condensation: 84% yield at −5°C vs. 68% at RT
- Chlorination: 96% conversion with SOCl2 vs. 89% with (COCl)2
Final Amide Coupling
Comparative Study of Coupling Agents :
| Reagent | Solvent | Base | Temp. | Time | Yield (%) |
|---|---|---|---|---|---|
| HATU | DCM | DIPEA | 0°C→RT | 4 h | 89 |
| EDCI/HOBt | DMF | NMM | RT | 12 h | 76 |
| DCC | THF | DMAP | 40°C | 8 h | 68 |
Preferred Conditions :
HATU (1.1 eq), DIPEA (3 eq), DCM, 0°C to RT, 89% isolated yield. Methodology aligned with patented amidation techniques
Reaction Mechanism Analysis
Nucleophilic Substitution in Benzodioxin-Pyrazole Coupling
The reaction proceeds via an SN2 mechanism:
\text{Rate} = k[\text{Benzodioxin-Cl}][\text{Pyrazole-NH}_2]
Steric hindrance at the benzodioxin methyl position necessitates polar aprotic solvents (DMF/ACN) to stabilize transition states.
Amide Bond Formation Kinetics
HATU-mediated coupling follows a rapid activation pathway:
\Delta G^\ddagger = 72.3\ \text{kJ/mol}\ (\text{HATU}) \ vs.\ 85.6\ \text{kJ/mol}\ (\text{EDCI})
Lower activation energy correlates with higher yields in final step.
Purification and Characterization
Chromatographic Purification
| Step | Column | Eluent | Rf | Purity (%) |
|---|---|---|---|---|
| Crude product | Silica gel 60 | Hexane:EtOAc (3:1 → 1:1) | 0.32 | 95.4 |
| Final compound | C18 reverse phase | MeCN:H2O (70:30) | 6.7 min | 99.1 |
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.85–7.43 (m, 5H, Ph-CO)
- δ 4.62 (d, J = 12.4 Hz, 2H, OCH2O)
- δ 3.91 (s, 2H, CH2CONH)
HRMS (ESI+) :
Calculated for C23H22N3O4 [M+H]+: 404.1601, Found: 404.1604
Full spectral data corroborates structures from
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with various enzymes and receptors can provide insights into their functions and potential therapeutic targets.
Medicine
Medicinally, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide has potential as a drug candidate. Its structure suggests it could interact with multiple biological targets, making it a versatile scaffold for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity. Its applications could range from pharmaceuticals to advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Benzodioxin vs. Benzooxazin Derivatives : The target compound’s benzodioxin ring differs from the benzooxazin moiety in ’s derivatives, which incorporate pyrimidinyl groups. These structural variations may influence electronic properties and solubility .
- Fluorinated Analogues: The fluorophenyl and chromen groups in ’s compound enhance metabolic stability and lipophilicity, contrasting with the target’s non-fluorinated phenyl group .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis:
- The target compound’s LogP (~3.5) suggests moderate lipophilicity, aligning with its phenyl and benzodioxin groups. In contrast, fluorinated derivatives (e.g., ) show higher LogP values (~4.2) due to fluorine’s electron-withdrawing effects .
- Melting points are unreported for the target but range from 175–178°C in ’s analogue, indicative of stronger crystal packing forces in fluorinated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
